2-(2,4-Dimethylphenyl)ethanol

概要

説明

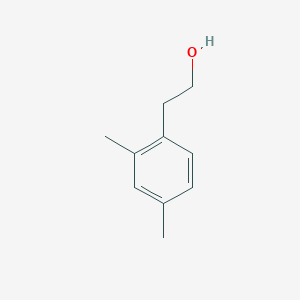

2-(2,4-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a type of alcohol where the hydroxyl group (-OH) is attached to an ethyl group, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

2-(2,4-Dimethylphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(2,4-Dimethylphenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-(2,4-Dimethylphenyl)acetaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Oxidation Reactions

Primary alcohols like 2-(2,4-dimethylphenyl)ethanol typically oxidize to aldehydes under controlled conditions. Stronger oxidizing agents may further oxidize the product to carboxylic acids.

-

Reaction Mechanism : Oxidation involves the hydroxyl group (-OH) losing a proton and forming a carbocation intermediate, followed by deprotonation to yield an aldehyde .

-

Key Reagents :

-

Expected Product : Oxidation would yield 2-(2,4-dimethylphenyl)acetaldehyde.

Substitution Reactions

The hydroxyl group in alcohols can be replaced by other functional groups under specific conditions:

| Reaction Type | Mechanism | Reagents | Products |

|---|---|---|---|

| SN2 | Nucleophilic substitution | Good nucleophiles (e.g., NH₃, CN⁻) | Alkyl amines or nitriles |

| SN1 | Carbocation formation | Acidic conditions (e.g., H₂SO₄) | Alkyl halides (if converted to a tosylate) |

The bulky 2,4-dimethylphenyl group adjacent to the hydroxyl may hinder SN2 reactions due to steric effects, favoring SN1 pathways if the carbocation is stabilized .

Elimination Reactions

Under acidic conditions, dehydration of the alcohol can occur via an E1 or E2 mechanism:

-

E1 Mechanism : Protonation of the hydroxyl group → loss of water → carbocation formation → deprotonation to form an alkene.

-

E2 Mechanism : Concerted proton abstraction and water elimination to form an alkene.

The stability of the resulting alkene depends on the substituents. The 2,4-dimethylphenyl group may influence the regiochemistry of elimination, favoring more substituted alkenes for stability .

Functional Group Transformations

The hydroxyl group can undergo further derivatization:

-

Halogenation : Conversion to alkyl halides using reagents like PBr₃ or SOCl₂.

-

Esterification : Reaction with carboxylic acids to form esters.

-

Etherification : Reaction with alcohols or alkyl halides to form ethers.

Stability and Reactivity Factors

-

Steric Effects : The bulky 2,4-dimethylphenyl group may slow down reactions requiring backside attack (e.g., SN2).

-

Resonance Stabilization : The aromatic ring may stabilize intermediates via conjugation, influencing reaction pathways.

科学的研究の応用

2-(2,4-Dimethylphenyl)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of 2-(2,4-Dimethylphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

類似化合物との比較

Similar Compounds

2-(2,4,6-Trimethylphenyl)ethanol: This compound has an additional methyl group at the 6 position of the benzene ring.

2-(3,4-Dimethylphenyl)ethanol: The methyl groups are located at the 3 and 4 positions of the benzene ring.

2-(4-Methylphenyl)ethanol: This compound has a single methyl group at the 4 position of the benzene ring.

Uniqueness

2-(2,4-Dimethylphenyl)ethanol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 4 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

生物活性

2-(2,4-Dimethylphenyl)ethanol, also known as this compound, is an organic compound with the molecular formula C10H14O. It features a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 4 positions. The compound is of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

- Molecular Formula: C10H14O

- Molecular Weight: 150.22 g/mol

- IUPAC Name: this compound

- CAS Number: 6597-59-7

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal model studies have shown that the compound can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on mice with induced paw edema demonstrated that administration of this compound resulted in a significant reduction in paw swelling compared to the control group. The reduction was attributed to the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is believed to be linked to its structural features. The hydroxyl group allows for hydrogen bonding with biological molecules, which may influence enzyme activity and receptor interactions. This interaction can modulate various physiological processes, including inflammation and microbial growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 2-(3,4-Dimethylphenyl)ethanol | Low | Moderate |

| 2-(4-Methylphenyl)ethanol | High | Low |

This comparison highlights that while some similar compounds exhibit high antimicrobial activity, they may lack significant anti-inflammatory properties.

特性

IUPAC Name |

2-(2,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFNQKYHIUVLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289589 | |

| Record name | 2-(2,4-Dimethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6597-59-7 | |

| Record name | NSC62108 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-Dimethylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。